molecular formula C17H19N5S B2830848 1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 478247-43-7

1-(4-methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2830848
CAS No.: 478247-43-7
M. Wt: 325.43
InChI Key: HCDWCYBILZXKDD-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrroles are also important heterocycles in pharmaceuticals and agrochemicals .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For pyrroles, a metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation has been reported .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrroles involves a five-membered ring with alternating single and double bonds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Future Directions

Future research in this area could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .

Properties

IUPAC Name

1-(4-methylphenyl)-6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S/c1-12-5-7-13(8-6-12)22-16-14(11-18-22)15(19-17(20-16)23-2)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWCYBILZXKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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